3-Hydroxyaspartic acid
CAS No.: 81601-40-3
Cat. No.: VC14445696
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81601-40-3 |
|---|---|
| Molecular Formula | C4H7NO5 |
| Molecular Weight | 149.10 g/mol |
| IUPAC Name | (2S)-2-amino-3-hydroxybutanedioic acid |
| Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2?/m0/s1 |
| Standard InChI Key | YYLQUHNPNCGKJQ-PIKHSQJKSA-N |
| Isomeric SMILES | [C@H](C(C(=O)O)O)(C(=O)O)N |
| SMILES | C(C(C(=O)O)O)(C(=O)O)N |
| Canonical SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Introduction
Structural Characteristics and Stereochemical Complexity
3-Hydroxyaspartic acid (IUPAC name: 2-amino-3-hydroxybutanedioic acid) features two chiral centers at the α-carbon (amine group) and β-carbon (hydroxyl group), resulting in four stereoisomers: L-threo, D-threo, L-erythro, and D-erythro . The threo configuration, where the hydroxyl and amine groups reside on opposite sides of the carbon chain, is biologically predominant. For instance, L-threo-3-hydroxyaspartate is a component of vitamin K-dependent coagulation factors such as protein C .
Molecular Formula:
Molecular Weight: 149.10 g/mol .
Chemical and Physical Properties
3-Hydroxyaspartic acid exhibits unique physicochemical properties that distinguish it from its parent compound, aspartic acid:
| Property | Value |
|---|---|
| Melting Point | 287–288°C (decomposition) |
| Boiling Point | 368.7 ± 42.0°C (predicted) |
| Density | 1.738 ± 0.06 g/cm³ |
| pKa | 2.13 ± 0.27 |
| Solubility | Water-soluble (polar groups) |
The compound’s low pKa (2.13) reflects the strong acidity of its α-carboxyl group, which influences its behavior in biochemical reactions .
Biosynthesis and Natural Occurrence
Role in EGF-like Domains
3-Hydroxyaspartic acid residues are embedded within epidermal growth factor (EGF)-like domains of vitamin K-dependent proteins, such as protein C and factor VII. These domains mediate calcium binding and protein-membrane interactions, critical for blood coagulation cascades .
Siderophore Biosynthesis
D-threo-3-Hydroxyaspartate is a structural component of ornibactin, a siderophore produced by Burkholderia cepacia. Siderophores facilitate iron acquisition in microbial systems, highlighting Hya’s role in microbial metabolism and pathogenicity .
Synthesis and Industrial Production
Enzymatic Hydroxylation
A groundbreaking one-pot synthesis method employs recombinant asparagine hydroxylase (AsnO) and asparaginase enzymes. In this process:
-
Hydroxylation: AsnO converts L-asparagine to 3-hydroxyasparagine.
-
Hydrolysis: Asparaginase cleaves the amide bond, yielding L-threo-3-hydroxyaspartic acid .
| Parameter | Value |
|---|---|
| Substrate | L-Asparagine |
| Enzyme | AsnO (wild-type) |
| Yield | 96% (fermentor scale) |
Industrial Optimization
Using asparaginase-deficient Escherichia coli strains with enhanced AsnO expression under T7 promoters, researchers achieved near-quantitative yields (96%) in fermentors, reducing production time and cost .
Applications and Biological Significance
Non-Natural Peptide Synthesis
3-Hydroxyaspartic acid serves as a chiral building block for synthesizing non-natural peptides. Its hydroxyl group enables post-translational modifications, enhancing peptide stability and receptor specificity .
Enzymology and Drug Design
The stereochemistry of Hya influences its interaction with enzymes such as adenylation domains in nonribosomal peptide synthetases (NRPS). This property is exploited to design enzyme inhibitors and antimicrobial agents.
Recent Advances and Research Findings
High-Yield Bioconversion
A 2015 study demonstrated that combining AsnO with asparaginase-deficient E. coli increased L-threo-3-hydroxyaspartic acid yields from 0.076% to 92% in test tubes and 96% in fermentors . This scalable method positions Hya as a viable candidate for industrial applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume